molecular formula C9H18N2O B2788428 1-Propylpiperidine-4-carboxamide CAS No. 292080-51-4

1-Propylpiperidine-4-carboxamide

Cat. No.: B2788428
CAS No.: 292080-51-4
M. Wt: 170.256
InChI Key: DNBUALMNLLJERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propylpiperidine-4-carboxamide (CAS 200267-73-8) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . Its structure is defined by the SMILES notation CCCNC(=O)C1CCNCC1 . This compound is a specific derivative of the piperidine-4-carboxamide scaffold , a structure recognized as a "privileged scaffold" in medicinal chemistry due to its versatility in interacting with diverse biological targets . The piperidine-4-carboxamide moiety is a key structural component in the development of compounds for a wide range of therapeutic areas. Research highlights its application in designing secretory glutaminyl cyclase (sQC) inhibitors investigated as potential disease-modifying therapies for Alzheimer's disease . Furthermore, this scaffold has been utilized to create potent CCR5 inhibitors with potential application as HIV-1 entry inhibitors , and is featured in multitarget ligands for aminergic GPCRs with an atypical antipsychotic profile, as demonstrated by the compound D2AAK4 . The scaffold's utility also extends to anti-infective research, where it serves as a novel class of DNA gyrase inhibitors with bactericidal activity against challenging pathogens like Mycobacterium abscessus . As a building block, this compound itself is of significant value for structure-activity relationship (SAR) studies and medicinal chemistry optimization programs aimed at developing probes for these and other biological targets . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

1-propylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBUALMNLLJERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Propylpiperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 1-propylpiperidine with a carboxylic acid derivative under appropriate conditions. For instance, the reaction of 1-propylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine can yield this compound . Industrial production methods often involve multicomponent reactions (MCRs) that are efficient and cost-effective .

Chemical Reactions Analysis

1-Propylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and catalysts such as TMSI (trimethylsilyl iodide) for specific multicomponent reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Propylpiperidine-4-carboxamide has several significant applications across various fields:

Medicinal Chemistry

The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

  • Anti-Cancer Activity : Research indicates that this compound can inhibit the proliferation of cancer cells. A study demonstrated its cytotoxic effects on liver cancer cells, suggesting a mechanism involving interference with cellular replication processes.
  • Neuropharmacological Applications : Derivatives of this compound have shown promise in treating anxiety and psychosis. In animal models, related compounds exhibited anxiolytic properties, indicating potential applications for anxiety disorders.

Pharmacological Evaluation

The compound's interaction with various receptors has been evaluated to understand its pharmacological profile.

  • Binding Affinity Studies : It has been assessed for binding affinities to serotonin receptors (5-HT) and the CCR5 receptor, which is relevant in HIV research. Modifications to similar piperidine derivatives have resulted in compounds with high CCR5 binding affinity and potent inhibition of HIV-1.

Chemical Synthesis

This compound serves as a building block in organic synthesis, facilitating the development of more complex molecules.

  • Synthetic Routes : The synthesis typically involves reactions between piperidine and propylamine under controlled conditions. Variations can yield different derivatives with altered biological activities.

Case Study 1: Anti-Cancer Potential

A study explored the anti-cancer properties of this compound, finding that it effectively inhibited the proliferation of various cancer cell lines. The compound's ability to bind to DNA suggests a mechanism involving interference with cellular replication processes, highlighting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Applications

In neuropharmacology, derivatives of piperidine compounds have been investigated for their effects on anxiety and psychosis. For example, related compounds have demonstrated anxiolytic properties in animal models, indicating potential therapeutic applications for anxiety disorders.

Summary of Biological Activities

Activity TypeDescription
Anti-CancerInhibits proliferation of cancer cells
NeuropharmacologyExhibits anxiolytic properties in animal models
Binding AffinityHigh affinity for serotonin receptors and CCR5 receptor

Biological Activity

1-Propylpiperidine-4-carboxamide is a synthetic compound classified as a piperidine derivative, which has garnered attention due to its diverse biological activities. With the molecular formula C9H18N2OC_9H_{18}N_2O, this compound is involved in various biochemical reactions and has potential applications in medicinal chemistry.

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 1-propylpiperidine with carboxylic acid derivatives. A common approach includes the use of ethyl chloroformate in the presence of a base such as triethylamine. The compound exhibits various chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions, making it a versatile building block in organic synthesis.

This compound interacts with specific molecular targets and pathways. Notably, piperidine derivatives are known to influence signaling pathways such as NF-κB and PI3K/Akt, which are critical in cancer progression and inflammatory responses. This interaction suggests potential therapeutic applications in treating inflammatory diseases and certain cancers.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, compounds derived from piperidine structures have been shown to exhibit cytotoxic effects against breast cancer cells, suggesting that this compound may possess similar activities .

Case Studies and Experimental Findings

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against specific types of cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammatory pain induced by lipopolysaccharides, administration of related compounds led to a significant reduction in pain levels. The pharmacokinetic profile indicated rapid absorption and sustained effects over several hours, highlighting the potential for developing this compound into therapeutic agents for managing inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:

Compound NameBiological ActivityMechanism of Action
Piperine Antioxidant, anticancerModulation of various signaling pathways
Evodiamine AntiproliferativeInduction of apoptosis
Matrine Anti-inflammatory, anticancerInhibition of NF-κB pathway

This table illustrates that while similar compounds exhibit beneficial biological activities, the specific interactions and efficacy may vary significantly based on structural differences.

Q & A

Q. What are the key considerations for synthesizing 1-Propylpiperidine-4-carboxamide with high purity?

The synthesis typically involves functionalizing piperidine derivatives via nucleophilic substitution or coupling reactions. Key steps include:

  • Solvent selection : Methanol or tetrahydrofuran (THF) are commonly used to enhance reaction efficiency .
  • Catalyst optimization : Acid or base catalysts may accelerate carboxamide formation, though their use depends on the reaction pathway .
  • Purification : Crystallization or chromatography (e.g., flash column chromatography) is critical to achieve >95% purity. HPLC and NMR are standard for verifying structural integrity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Spectroscopy : NMR (¹H/¹³C) confirms the piperidine ring structure and propyl/amide substituents. IR spectroscopy validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection monitors purity, especially when scaling up synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from variations in assay design or structural modifications. Methodological strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., pitolisant for h3 receptor antagonism) .
  • Structural-activity relationship (SAR) analysis : Compare analogs with systematic substitutions (e.g., propyl vs. isopropyl groups) to isolate functional group contributions .
  • Data validation : Replicate studies under identical conditions and cross-validate with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies are effective for designing multi-step syntheses of this compound derivatives with complex substituents?

Advanced synthesis planning involves:

  • Retrosynthetic analysis : Break down the target molecule into simpler precursors (e.g., piperidine-4-carboxylic acid derivatives) .
  • Modular approaches : Introduce substituents (e.g., aryl groups) via late-stage coupling reactions (e.g., Suzuki-Miyaura for aromatic rings) .
  • Condition optimization : Adjust temperature (e.g., 0°C to room temperature for sensitive intermediates) and solvent polarity to minimize side reactions .

Q. How can mechanistic studies elucidate the interaction of this compound with biological targets?

  • Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify affinity for receptors like h3 .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses within receptor active sites .
  • Kinetic studies : Surface plasmon resonance (SPR) measures on/off rates to distinguish competitive vs. allosteric modulation .

Methodological Considerations

  • Reproducibility : Document reaction conditions (solvent purity, catalyst batch) and storage protocols (-20°C under inert atmosphere) to ensure consistency .
  • Ethical compliance : Adhere to institutional guidelines for in vitro studies, as the compound is not FDA-approved for in vivo use .

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